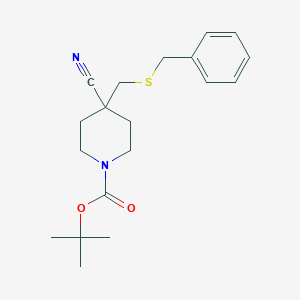

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate

Description

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at position 1, a benzylsulfanylmethyl group, and a cyano substituent at position 4. The tert-butyl carbamate acts as a protecting group for the piperidine nitrogen, while the benzylsulfanylmethyl and cyano groups offer sites for further functionalization. The molecular formula is C19H25N2O2S (molar mass: ~357.5 g/mol), with the sulfide (S) and nitrile (CN) groups influencing its reactivity and physicochemical properties .

Properties

IUPAC Name |

tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c1-18(2,3)23-17(22)21-11-9-19(14-20,10-12-21)15-24-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASLEHWICWQSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CSCC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of benzyl mercaptan with a suitable piperidine derivative under controlled conditions to introduce the benzylsulfanylmethyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological or chemical context.

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Reactivity and Stability

- Sulfide vs. Sulfone : The target compound’s benzylsulfanylmethyl group (S) is less oxidized than the sulfonyl (SO2) group in ’s analog. Sulfides are prone to oxidation, forming sulfoxides or sulfones, which may necessitate storage under inert conditions .

- Nitrile Group: The cyano substituent in the target and compounds enhances electrophilicity, enabling participation in reactions like nucleophilic additions or reductions to amines.

- Bromine Substitution : The bromophenyl group in ’s compound introduces a heavy atom, increasing molar mass and offering a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

- Solubility : The sulfonyl group in ’s compound increases polarity, enhancing aqueous solubility compared to the hydrophobic benzylsulfanylmethyl group in the target.

- Lipophilicity : The 4-methylphenyl group () imparts higher lipophilicity than the nitrile or sulfonyl substituents, influencing membrane permeability in biological systems .

Biological Activity

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₄N₂O₂S

- Molecular Weight : 300.40 g/mol

- CAS Number : 906329-30-4

- Structure : The compound features a piperidine ring with a tert-butyl ester and a benzylsulfanylmethyl group, which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : The presence of the sulfanyl group could enhance the compound's ability to disrupt bacterial cell membranes or inhibit specific enzymes, making it a candidate for further antimicrobial studies.

- Neuroprotective Effects : Compounds with similar structures have been shown to modulate neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Key findings include:

- Cytotoxicity : The compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain kinases involved in cancer progression, although specific enzymes remain to be identified.

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM.

-

Neuroprotective Potential :

- Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in reduced apoptosis and preserved mitochondrial function, suggesting neuroprotective properties.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₂S |

| Molecular Weight | 300.40 g/mol |

| CAS Number | 906329-30-4 |

| Antimicrobial Activity | Yes (specific bacteria TBD) |

| Cytotoxicity (IC50) | ~15 µM against MCF-7 |

| Neuroprotective Effects | Yes (reduced apoptosis) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions starting from piperidine precursors. Key steps include introducing the benzylsulfanylmethyl and cyano groups via nucleophilic substitution or condensation. For example, tert-butyl-protected piperidine intermediates can react with benzyl mercaptan derivatives under anhydrous conditions (e.g., THF as a solvent) at controlled temperatures (0–25°C) to minimize by-products like disulfides or over-alkylation . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical for isolating the target compound in >90% purity .

Q. Which analytical techniques are recommended for verifying the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the tert-butyl group (~1.4 ppm for H), benzylsulfanylmethyl protons (~3.8–4.2 ppm), and cyano carbon (~120 ppm in C) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHNOS) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the benzylsulfanylmethyl group. Stability tests under varying pH (e.g., phosphate-buffered saline at pH 7.4 vs. acidic/basic conditions) reveal degradation via hydrolysis of the tert-butyl ester or cyano group. Use desiccants and light-protected vials to mitigate moisture and photolytic effects .

Advanced Research Questions

Q. What mechanistic insights guide the reactivity of the benzylsulfanylmethyl and cyano groups in this compound?

- Methodology :

- pH-Dependent Studies : Monitor reactions (e.g., hydrolysis or nucleophilic attacks) using kinetic assays. For example, the cyano group’s electrophilicity increases under basic conditions, facilitating its conversion to carboxylic acid derivatives .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution, highlighting reactive sites (e.g., sulfur in benzylsulfanylmethyl as a nucleophile) .

- Isotopic Labeling : Use C-labeled cyanopiperidine to track metabolic or degradation pathways in biological systems .

Q. How can contradictions in biological activity data for structurally similar piperidine derivatives be resolved?

- Methodology :

- Comparative Structure-Activity Relationship (SAR) Studies : Test analogs (e.g., tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate) to isolate the impact of substituents. For instance, replacing benzylsulfanylmethyl with chlorophenyl groups may alter binding to enzyme targets like kinases .

- Orthogonal Assays : Validate activity using both radiolabeled ligand binding (e.g., H-labeled compounds) and fluorescence polarization assays to rule out assay-specific artifacts .

Q. What in vitro strategies are effective for evaluating this compound’s interaction with biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 isoforms) to measure real-time binding kinetics (K, on/off rates) .

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to quantify IC values for enzymes like proteases or esterases .

- Cell-Based Assays : Treat engineered cell lines (e.g., HEK293T with luciferase reporters) to assess functional responses, such as modulation of GPCR signaling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation steps) and solvents (e.g., DMF vs. acetonitrile) to identify yield-limiting factors .

- By-Product Profiling : Use LC-MS to identify impurities (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate from incomplete alkylation) and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.